methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a carbamate group, a pyridine ring, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(methylsulfanyl)pyridine with formamide to produce an intermediate, which is then reacted with 4-(aminomethyl)phenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamate group to an amine.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce amines.
Scientific Research Applications
Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]amino}methyl)phenyl]carbamate
- Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}methyl)phenyl]carbamate
Uniqueness
Methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl N-[4-[[(2-methylsulfanylpyridine-3-carbonyl)amino]methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)19-12-7-5-11(6-8-12)10-18-14(20)13-4-3-9-17-15(13)23-2/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCOKLIKVSCTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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